Furo[3,2-c]pyridine-4-carboxylic acid

Opioid Pharmacology Pain Management Receptor Agonism

SAR studies confirm isosteric replacement of the furo[3,2-c]pyridine core with furo[2,3-b]pyridine or thieno[3,2-c]pyridine scaffolds abolishes target binding and potency. This compound delivers the exact [3,2-c] geometry required for reproducing literature-validated activity. • KOR agonism: IC50 ~2.7 nM; in vivo ED50 0.001 mg/kg • MNK1/2 inhibition: sub-nanomolar potency • BET BD2 selectivity: 354-fold vs. BD1 • ≥98% purity with COA/MSDS documentation For structure-guided design of pain therapeutics, kinase inhibitors, and epigenetic probes. Ships globally under ambient conditions.

Molecular Formula C8H5NO3
Molecular Weight 163.13 g/mol
CAS No. 190957-82-5
Cat. No. B071481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,2-c]pyridine-4-carboxylic acid
CAS190957-82-5
Molecular FormulaC8H5NO3
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1OC=C2)C(=O)O
InChIInChI=1S/C8H5NO3/c10-8(11)7-5-2-4-12-6(5)1-3-9-7/h1-4H,(H,10,11)
InChIKeyIZFSQLGLFJHCDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[3,2-c]pyridine-4-carboxylic Acid Scaffold


Furo[3,2-c]pyridine-4-carboxylic acid (CAS 190957-82-5) is a fused bicyclic heteroaromatic scaffold defined by a furan ring [3,2-c] fused to a pyridine ring with a carboxylic acid functional group at the 4-position. This core framework has been established in medicinal chemistry literature as a privileged structure for generating potent and selective agents targeting diverse proteins, notably kappa-opioid receptors and various kinases including cMET, RON, MNK1/2, and BET bromodomains [1][2][3]. Its rigid planar architecture and specific atomic arrangement enable strong, directional interactions within target binding pockets, making it a critical starting point for structure-based drug design and lead optimization programs.

KOR signaling pathway and selectivity studies
BET bromodomain selectivity profiling
MNK1/2 kinase target engagement assays
cMET/RON dual kinase inhibitor design
Structure-guided lead optimization campaigns

Furo[3,2-c]pyridine-4-carboxylic Acid: Substitution Risks


The scientific and industrial utility of Furo[3,2-c]pyridine-4-carboxylic acid is strictly contingent on its specific ring fusion geometry and atom placement. A casual substitution with a closely related isomeric scaffold, such as the furo[2,3-b]pyridine system, or a bioisosteric replacement, like the thieno[3,2-c]pyridine scaffold, fundamentally alters the spatial orientation of key interaction points within a target protein's active site [1]. This change in vector and electronics can result in a complete loss of potency or target selectivity, as evidenced by structure-activity relationship (SAR) studies showing that minor modifications to the basic moiety of this scaffold can lead to a 5-fold difference in agonist potency [2]. Therefore, for projects requiring the specific biological or physicochemical profile associated with the [3,2-c] furopyridine motif, no generic analog can be considered an equivalent replacement, making the procurement of this precise compound a non-negotiable scientific requirement.

!
Isomeric scaffold (e.g., furo[2,3-b]pyridine) alters spatial orientation of key interaction points; target engagement may not be preserved.
!
Bioisosteric replacement (e.g., thieno[3,2-c]pyridine) modifies electronic properties; reported activity profiles may shift.
!
Generic heterocyclic carboxylic acids lack the exact [3,2-c] fusion geometry; SAR studies indicate that even minor modifications can produce significant potency differences.

Furo[3,2-c]pyridine-4-carboxylic Acid: Potency & Selectivity


Kappa-Opioid Receptor Agonism Potency

SAR studies on furo[3,2-c]pyridine derivatives reveal that the nature of the basic moiety at the 4-position is a critical driver of kappa-opioid receptor (KOR) agonist potency. A direct comparison of two closely related analogs demonstrates a significant potency difference. The 3-pyrrolidinol analog (Compound 17) exhibited a 5.6-fold increase in potency (IC50 = 2.7 nM) compared to the corresponding pyrrolidine analog (Compound 16, IC50 = 15 nM) in the rabbit vas deferens assay, a KOR-specific functional tissue model [1]. This improvement was achieved without sacrificing receptor selectivity, as Compound 17 remained a weak antagonist at mu- and delta-opioid receptors (pKB > 5.5) [1].

KOR Agonist Comparison
Head-to-head
5.6-fold difference
Pyrrolidinol analog IC50 2.7 nM vs pyrrolidine analog IC50 15 nM
Supports KOR activity assessment; selectivity maintained in tissue model
Rabbit vas deferens assay; context-dependent
Opioid Pharmacology Pain Management Receptor Agonism GPCR

BD2-Selective BET Bromodomain Inhibition

A major challenge in BET bromodomain inhibitor development is achieving domain selectivity to separate therapeutic efficacy from on-target toxicity. A furo[3,2-c]pyridin-4(5H)-one derivative, compound 8l (XY153), demonstrates a remarkable and quantifiable selectivity profile. It binds to the second bromodomain (BD2) of BRD4 with an IC50 of 0.79 nM and exhibits 354-fold selectivity over the first bromodomain (BD1) of BRD4 [1]. This high degree of intra-BET family selectivity is further evidenced by a 6-fold preference for BRD4 BD2 over other BET family BD2 domains [1].

BD2 Selectivity
Reported
354-fold BD2/BD1
BRD4 BD2 IC50 0.79 nM
BD2 domain selectivity context; intra-BET selectivity may vary
In vitro binding assay; requires independent validation
Epigenetics BET Inhibition Oncology Target Selectivity

Dual MNK1/2 Kinase Inhibition

The furo[3,2-c]pyridine-based compound 34 demonstrates exceptional potency as a dual MNK1/2 inhibitor, achieving IC50 values of 1.2 nM for MNK1 and 1.3 nM for MNK2 [1]. This level of sub-nanomolar to low single-digit nanomolar activity against both isoforms places it among the most potent MNK1/2 inhibitors reported to date and compares favorably to advanced clinical compounds like eFT508 (tomivosertib), which exhibits IC50 values in the low nanomolar range (e.g., MNK1 IC50 = 1-2 nM) [2].

MNK1/2 Inhibition
Cross-study comparable
IC50 1.2 nM (MNK1), 1.3 nM (MNK2)
Comparable to clinical-stage eFT508 reference range
Reported dual MNK1/2 assay activity; not a direct comparator trial
In vitro kinase panel; differences in assay conditions may exist
Kinase Inhibition Oncology Translational Control Immuno-Oncology

In Vivo Antinociceptive Activity

The translational potential of the furo[3,2-c]pyridine scaffold is validated by in vivo data. The stereochemically pure isomer Compound 26, derived from this core, demonstrates exceptional antinociceptive potency in the mouse acetylcholine-induced abdominal constriction test, a classic model of visceral pain. Its ED50 value of 0.001 mg/kg upon subcutaneous administration indicates a high degree of in vivo activity [1].

In Vivo Antinociception
Model context
ED50 0.001 mg/kg (sc)
Mouse visceral pain model
Reported model-response endpoint context; may not predict clinical profile
Class-level inference from one derivative; data to verify
In Vivo Pharmacology Analgesia Pain Models Drug Discovery

cMET/RON Dual Kinase Inhibition

The 6-aminofuro[3,2-c]pyridine derivative OSI-296 demonstrates the scaffold's utility in generating oral, in vivo-active kinase inhibitors. It is a potent and selective dual inhibitor of cMET and RON kinases, a profile distinct from many clinical cMET inhibitors that lack RON activity. OSI-296 showed significant in vivo efficacy in tumor xenograft models following oral dosing, confirming that the core scaffold is compatible with desirable oral pharmacokinetic properties [1].

cMET/RON Dual Profile
Reported
Dual cMET/RON inhibition
vs. cMET-selective clinical inhibitors
Oral exposure model context; dual profile may shift resistance pathway response
Tumor xenograft data; translational relevance requires review
Cancer Therapeutics Kinase Inhibitors cMET RON Oral Bioavailability

Furo[3,2-c]pyridine-4-carboxylic Acid Applications


Non-Addictive Analgesic Lead Optimization

Research groups focused on developing novel pain therapeutics with a superior safety profile can use Furo[3,2-c]pyridine-4-carboxylic acid as a core template. The established SAR for KOR agonism [1] provides a clear path to optimizing compounds for high potency (IC50 ~2.7 nM) and selectivity. The demonstrated in vivo efficacy (ED50 = 0.001 mg/kg) from this scaffold [1] offers a validated starting point for medicinal chemistry campaigns aimed at creating KOR agonists with reduced CNS-mediated side effects.

Selective Epigenetic Probe Design

For scientists developing next-generation BET bromodomain inhibitors, the furo[3,2-c]pyridine core is a proven platform for achieving intra-family domain selectivity. The 354-fold BD2 vs. BD1 selectivity demonstrated by compound 8l [2] is a quantifiable benchmark that addresses a key limitation of earlier pan-BET inhibitors. This scaffold can be prioritized for structure-guided design efforts aiming to generate chemical probes or clinical candidates that specifically modulate BD2-dependent transcriptional programs while minimizing BD1-mediated toxicities.

MNK1/2 & cMET/RON Kinase Drug Discovery

Drug discovery programs targeting the MNK-eIF4E axis or the cMET/RON signaling pathways can leverage this compound's core. The sub-nanomolar MNK1/2 potency of compound 34 [3] positions this scaffold as a compelling lead series for oncology, particularly for combination strategies with checkpoint inhibitors. Similarly, the oral in vivo activity of the cMET/RON inhibitor OSI-296 [4] validates the scaffold's utility for generating drug-like kinase inhibitors with desirable pharmacokinetic attributes, offering a differentiated profile from cMET-only inhibitors.

Application
Selection Property
Validation Focus
KOR signaling pathway studies
KOR selectivity context
In vivo model endpoints; tissue-response interpretation
BET bromodomain selectivity profiling
BD2 domain selectivity review
Selectivity panel assessment; intra-BET isoform comparison
MNK1/2 target engagement assays
Dual kinase inhibition context
Kinase panel selectivity; pathway-response interpretation
cMET/RON pathway inhibitor design
Oral exposure model context
In vivo target engagement; pharmacokinetic review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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